7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to introduce the bromine and methoxy groups. For example, the reaction of 4-methoxypyrrole with bromine in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methoxylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and antiviral agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
- 7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
Uniqueness
7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for the development of new pharmaceuticals and materials with specific functionalities .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
7-bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-2-3-6(8)11(5)10-4-9-7/h2-4H,1H3 |
InChI Key |
KKQUERIZDVLDPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=CC=C2Br |
Origin of Product |
United States |
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